5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile
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Description
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
Research on compounds structurally related to 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile has highlighted their potential in antimicrobial and anticancer applications. For example, derivatives of 1,2,4-triazole, a core structure related to the specified compound, have shown promising antimicrobial activities. These compounds, synthesized from various ester ethoxycarbonylhydrazones, exhibited good or moderate activities against test microorganisms (Bektaş et al., 2010). Furthermore, benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors were studied for their anticancer properties, highlighting the tautomeric properties, conformations, and anti-cancer mechanisms of these molecules (Karayel, 2021).
Anti-Inflammatory and Analgesic Agents
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities. These compounds, including derivatives with piperazine structures, showed high inhibitory activity on cyclooxygenase-2 (COX-2), providing insights into their therapeutic potential (Abu‐Hashem et al., 2020).
Tuberculostatic Activity
Compounds containing the piperazine structure have also been investigated for their tuberculostatic activity. For example, derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole demonstrated inhibitory concentrations (MIC) within 25-100 mg/ml against tuberculosis (Foks et al., 2004).
Radioligand Development for Imaging
In the field of diagnostic imaging, carbon-11-labeled arylpiperazinylthioalkyl derivatives have been developed as potential positron emission tomography (PET) radioligands for imaging 5-HT1AR, showcasing the utility of such compounds in neurological research (Gao et al., 2012).
Antiviral Research
Additionally, research on arylketotetramethylene analogues of disoxaril, including those with oxazole structures, revealed anti-human rhinovirus activity. These studies highlight the potential of oxazole derivatives in antiviral therapies (Mai et al., 1997).
Properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-3-31-18-10-8-17(9-11-18)23(29)27-12-14-28(15-13-27)24-20(16-25)26-22(32-24)19-6-4-5-7-21(19)30-2/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHYCGTWVVYIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.